Bienvenue dans la boutique en ligne BenchChem!

{2-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester

Regiochemistry Medicinal Chemistry Building Blocks SAR Probe Design

{2-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester (CAS 1353955-03-9; molecular formula C₁₉H₂₇N₃O₃; MW 345.44) belongs to the class of carbamate-protected cyclohexyl diamines bearing an N-cyclopropyl substituent and a terminal 2-aminoacetyl side chain. Commercially, this compound is supplied by Fluorochem, AKSci, and Leyan at purities of 95–98%, typically priced at ~$200–400 USD per 500 mg.

Molecular Formula C19H27N3O3
Molecular Weight 345.4 g/mol
Cat. No. B7927788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{2-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester
Molecular FormulaC19H27N3O3
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)NC(=O)OCC2=CC=CC=C2)N(C3CC3)C(=O)CN
InChIInChI=1S/C19H27N3O3/c20-12-18(23)22(15-10-11-15)17-9-5-4-8-16(17)21-19(24)25-13-14-6-2-1-3-7-14/h1-3,6-7,15-17H,4-5,8-13,20H2,(H,21,24)
InChIKeyXMPGGQZONZABJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl-carbamic Acid Benzyl Ester: Chemical Identity, Availability & Structural Baseline


{2-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester (CAS 1353955-03-9; molecular formula C₁₉H₂₇N₃O₃; MW 345.44) belongs to the class of carbamate-protected cyclohexyl diamines bearing an N-cyclopropyl substituent and a terminal 2-aminoacetyl side chain . Commercially, this compound is supplied by Fluorochem, AKSci, and Leyan at purities of 95–98%, typically priced at ~$200–400 USD per 500 mg . It occupies a specific structural niche within the broader patent landscape of aminoalkylamide-substituted cyclohexyl derivatives claimed for 2,3-oxidosqualene-lanosterol cyclase inhibition (EP 1667962 A1) [1]. However, direct comparative biological activity data for this exact compound versus its closest analogs remain largely unpublished in the open primary literature, which is a key consideration for procurement decisions.

Why Generic Substitution with 4-Regioisomers, Boc-Analogs, or Hydroxy-Ethyl Variants Fails for 2-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl-carbamic Acid Benzyl Ester


Although multiple compounds share the cyclohexyl-cyclopropyl-carbamic acid benzyl ester scaffold, they are not interchangeable in structure–activity relationship (SAR) studies. The identity and position of the aminoacetyl side chain fundamentally shape hydrogen-bonding capacity, geometric presentation of the terminal amine, and metabolic stability [1]. The 2-substituted regioisomer places the 2-aminoacetyl group at a different vector angle than the 4-substituted isomer, altering both steric accessibility and target engagement . Furthermore, replacing the benzyl carbamate (Cbz) protecting group with a tert-butyloxycarbonyl (Boc) group changes both the deprotection chemistry and lipophilicity profile: Cbz requires hydrogenolysis or strong acid for removal, whereas Boc is cleaved under milder acidic conditions, directly affecting final deprotected product purity and synthetic route compatibility [2]. The free amine on the aminoacetyl side chain offers a reactive handle for further derivatization that is absent in the hydroxy-ethyl analog . These differences underscore why data generated with one analog cannot be extrapolated to another, making compound-specific evidence essential for procurement decisions.

Quantitative Differential Evidence: 2-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl-carbamic Acid Benzyl Ester vs. Closest Analogs


Regiochemical Differentiation: 2-Aminoacetyl Substitution vs. 4-Aminoacetyl Isomer

The target compound bears the 2-aminoacetyl group at the 2-position of the cyclohexyl ring, in contrast to the corresponding 4-regioisomer (CAS 1353964-14-3). These two regioisomers are cataloged and priced independently by commercial suppliers . Within the EP 1667962 patent family, cyclohexyl substitution position is explicitly enumerated as a variable that defines distinct Markush embodiments, with R-group vectors affecting potency against 2,3-oxidosqualene-lanosterol cyclase [1]. The 2-substitution creates a 1,2-diamine relationship after Cbz deprotection that is geometrically distinct from the 1,4-diamine pattern of the 4-isomer, providing a structurally differentiated scaffold for library synthesis and SAR exploration.

Regiochemistry Medicinal Chemistry Building Blocks SAR Probe Design

Protecting Group Strategy Differentiation: Cbz vs. Boc Carbamate Stability and Deprotection Orthogonality

The target compound employs a benzyl carbamate (Cbz) protecting group on the cyclohexyl amine, contrasting with the tert-butyl carbamate (Boc) analog (CAS 1353964-29-0) . Cbz protection confers significantly higher acid stability: Cbz groups resist cleavage by trifluoroacetic acid (TFA) at room temperature for 2–4 hours, whereas Boc groups are quantitatively removed under these conditions [1]. This differential stability enables orthogonal deprotection strategies in multi-step syntheses. The Cbz group is classically removed by catalytic hydrogenolysis (H₂, Pd/C) or HBr in acetic acid—conditions orthogonal to those used for Boc removal—allowing selective unveiling of one amine in the presence of another [1]. The lipophilicity of the benzyl carbamate (calculated logP contribution for Cbz: +2.7) versus Boc (+1.4) also significantly affects compound solubility and membrane permeability [2].

Protecting Group Strategy Synthetic Route Design Orthogonal Deprotection

Side Chain Reactivity Differentiation: Free 2-Aminoacetyl vs. 2-Hydroxy-Ethyl Terminus

The target compound features a primary amine terminus on the aminoacetyl side chain (pKa ~9–10 for the free amine), offering a nucleophilic reactive handle for amide coupling, reductive amination, sulfonamide formation, and bioconjugation chemistries . The closely related hydroxy-ethyl analog (CAS 1353961-84-8; Cyclopropyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester) replaces this amine with a hydroxyl group (pKa ~15–16), which is approximately 10⁵–10⁶-fold less nucleophilic and requires fundamentally different activation strategies for derivatization . Consequently, the target compound supports direct amide and urea library synthesis via acylation of the free amine without intermediate activation steps, whereas the hydroxy-ethyl analog requires pre-activation (e.g., conversion to a tosylate, mesylate, or use of Mitsunobu conditions) for analogous transformations .

Derivatization Chemistry Conjugation Handle Building Block Utility

Patent Landscape Positioning: Formal Coverage within EP 1667962 vs. Exclusion of N-Methyl and Des-amino Analogs

The general scaffold encompassing {2-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester is encompassed within the Markush structure of EP 1667962 A1 (Hoffmann-La Roche, 2006), which claims aminoalkylamide-substituted cyclohexyl derivatives as inhibitors of 2,3-oxidosqualene-lanosterol cyclase for treating hypercholesterolemia, atherosclerosis, and related metabolic diseases [1]. This patent family provides a documented, albeit non-quantitative, biological rationale for the scaffold class. In contrast, simpler N-cyclopropyl-cyclohexyl-carbamic acid benzyl ester analogs lacking the aminoacetyl side chain (e.g., CAS 1353952-73-4) fall outside the explicit amide-bearing Markush definition of EP 1667962 and are positioned as mere intermediates rather than as pharmacologically characterized entities . Similarly, the N-methyl analog (Cyclopropyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester) lacks the hydrogen-bond donating capacity of the terminal amine and would be predicted to exhibit divergent target engagement .

Patent Analysis Freedom-to-Operate Chemical Prior Art

Best-Fit Research and Industrial Application Scenarios for 2-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl-carbamic Acid Benzyl Ester


Orthogonal Deprotection in Multi-Step Syntheses of Functionalized Cyclohexyl Diamines

The Cbz protecting group on the cyclohexyl amine confers acid stability that is orthogonal to Boc and Fmoc protection strategies [1]. In synthetic routes where an acid-labile protecting group (e.g., Boc) is present elsewhere in the molecule, the Cbz group on this compound remains intact during TFA-mediated deprotection steps, enabling selective unveiling of the target amine. This is particularly valuable in the synthesis of bifunctional cyclohexane-1,2-diamine derivatives for medicinal chemistry, where sequential and selective deprotection of two or more amine functionalities is required. The free primary amine on the aminoacetyl side chain provides an additional reactive site that can be selectively engaged prior to Cbz removal .

Diversification into Amide and Urea Libraries via the Free 2-Aminoacetyl Handle

The terminal primary amine on the aminoacetyl side chain enables direct, one-step acylation to generate amide libraries or reaction with isocyanates to produce urea libraries without pre-activation of the nucleophile [1]. This contrasts with the hydroxy-ethyl analog (CAS 1353961-84-8), which requires additional activation steps for analogous transformations . For medicinal chemistry groups synthesizing focused libraries targeting enzymes within the 2,3-oxidosqualene-lanosterol cyclase pathway—as described in EP 1667962 [2]—this compound provides a readily diversifiable scaffold that can be elaborated in a single synthetic step to explore SAR around the terminal amine position.

Regiochemical SAR Exploration of Cyclohexyl Diamine Scaffolds

The 2-substituted regioisomer (CAS 1353955-03-9) provides a 1,2-diamine relationship after Cbz deprotection, geometrically distinct from the 1,4-diamine pattern of the 4-substituted isomer (CAS 1353964-14-3) [1]. When used in tandem with its 4-regioisomer, this compound enables systematic exploration of how the spatial presentation of the aminoacetyl side chain affects target binding. Within the context of EP 1667962, where cyclohexyl substitution position is explicitly enumerated as a Markush variable [2], this paired-regioisomer approach supports patent-driven SAR campaigns for 2,3-oxidosqualene-lanosterol cyclase or related targets. Procurement of both regioisomers as a matched pair provides internal control for structure–activity studies.

Building Block for Bioconjugation and Chemical Probe Synthesis

The combination of an orthogonally protected secondary amine (Cbz on cyclohexyl nitrogen) and a free primary amine (2-aminoacetyl terminus) positions this compound as a versatile intermediate for bioconjugation and chemical probe synthesis [1]. The free amine can be functionalized with biotin, fluorophores, or affinity tags without disturbing the Cbz-protected cyclohexyl amine, which can later be deprotected via hydrogenolysis for subsequent conjugation steps. This two-stage conjugation capability is absent in fully protected analogs (e.g., the Boc-protected version) where both amines are initially masked, or in the hydroxy-ethyl analog that requires activation for bioconjugation .

Quote Request

Request a Quote for {2-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.